

2-Propionylpyrrole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propionylpyrrole**

Cat. No.: **B092889**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

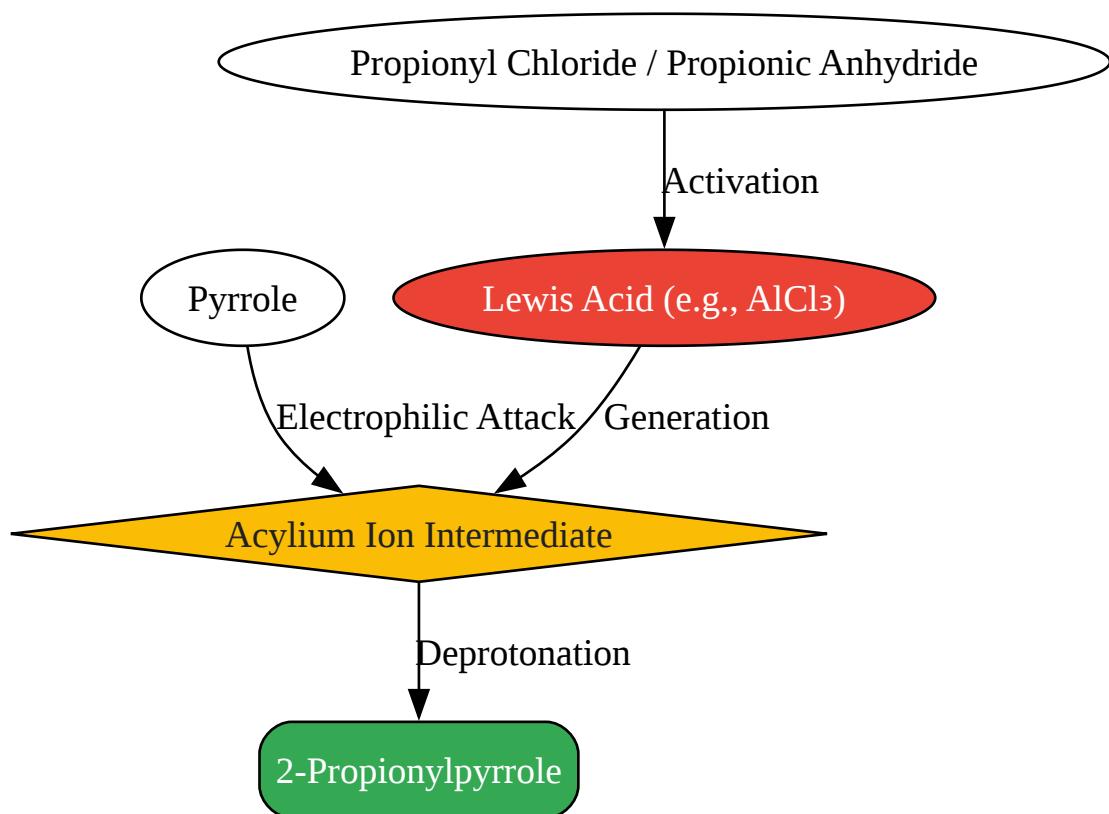
Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity make it a prized scaffold in the design of novel molecular architectures with significant biological activity.[3][4] Among the vast array of functionalized pyrroles, **2-propionylpyrrole** emerges as a particularly valuable and versatile building block. This guide provides a comprehensive technical overview of **2-propionylpyrrole**, detailing its synthesis, chemical properties, and its strategic application in organic synthesis, with a focus on methodologies relevant to drug discovery and development.

Physicochemical and Spectroscopic Profile of 2-Propionylpyrrole

2-Propionylpyrrole, also known as 1-(1H-pyrrol-2-yl)propan-1-one, is a white crystalline solid with a characteristic popcorn-like aroma.[5][6] A thorough understanding of its physical and spectral properties is fundamental for its effective utilization in synthesis.

Property	Value	Source
IUPAC Name	1-(1H-pyrrol-2-yl)propan-1-one	[5]
Molecular Formula	C ₇ H ₉ NO	[5]
Molecular Weight	123.15 g/mol	[5]
Melting Point	43.00 to 45.00 °C	[6]
Boiling Point	230.00 to 232.00 °C	[6]
Solubility	Slightly soluble in water; soluble in ethanol.	[5]


Spectroscopic Data:

The structural elucidation and purity assessment of **2-propionylpyrrole** and its derivatives rely on a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum of pyrrole itself can be complex due to the quadrupole moment of the nitrogen atom, which can lead to broadening of the N-H signal.[\[7\]](#) In **2-propionylpyrrole**, the key signals to identify are the pyrrolic protons, the ethyl group protons of the propionyl moiety, and the N-H proton.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.[\[8\]](#) For **2-propionylpyrrole**, distinct signals are expected for the carbonyl carbon, the pyrrole ring carbons, and the ethyl group carbons.
- Infrared (IR) Spectroscopy: The IR spectrum of **2-propionylpyrrole** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1780 cm⁻¹.[\[9\]](#) Other key absorptions include those for the N-H and C-H stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.[\[10\]](#) The mass spectrum of **2-propionylpyrrole** will show a molecular ion peak corresponding to its molecular weight.

Synthesis of 2-Propionylpyrrole: Established Methodologies

The primary and most direct method for the synthesis of **2-propionylpyrrole** is the Friedel-Crafts acylation of pyrrole. This electrophilic aromatic substitution reaction involves the reaction of pyrrole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[11]

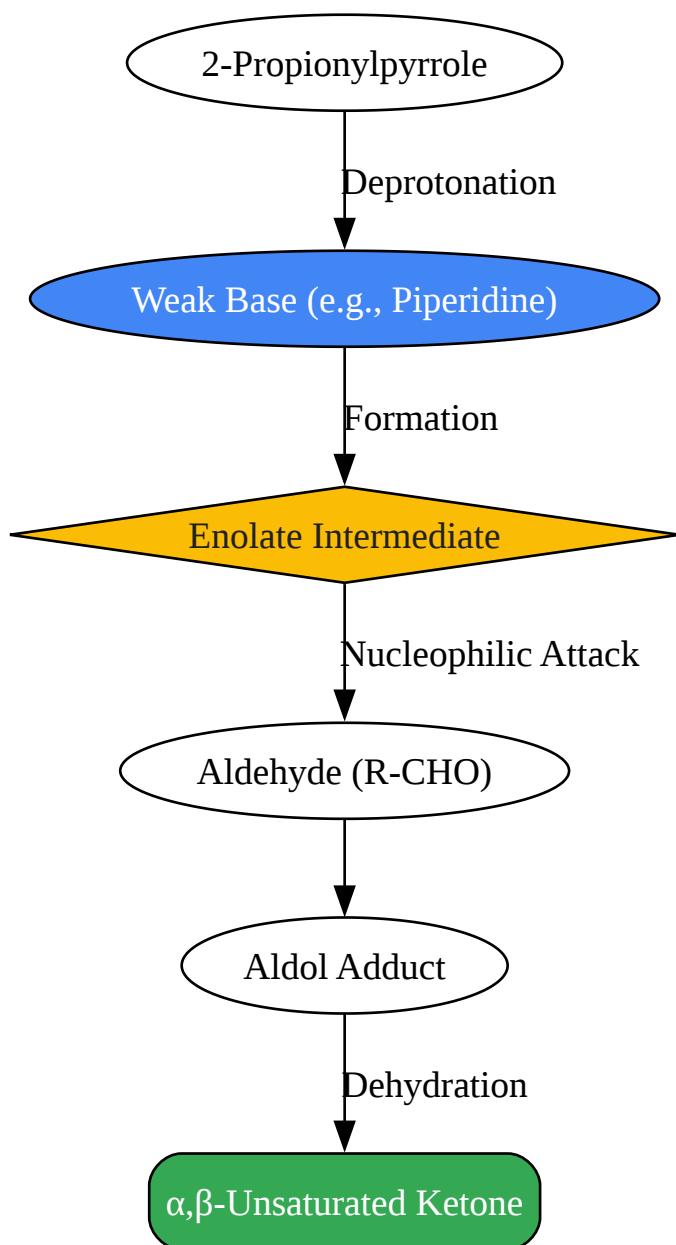
[Click to download full resolution via product page](#)

Figure 1: Friedel-Crafts Acylation of Pyrrole.

Experimental Protocol: Friedel-Crafts Acylation of Pyrrole

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride).

- **Reagent Addition:** The pyrrole, dissolved in the same anhydrous solvent, is added to the stirred suspension. The mixture is cooled in an ice bath. The acylating agent (propionyl chloride or propionic anhydride) is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **2-propionylpyrrole**.


The Reactivity of 2-Propionylpyrrole as a Synthetic Building Block

The synthetic utility of **2-propionylpyrrole** stems from the reactivity of its three key functional components: the pyrrole ring, the carbonyl group, and the α -protons of the propionyl group.

Reactions Involving the Carbonyl Group

The ketone functionality in **2-propionylpyrrole** is a versatile handle for a variety of chemical transformations.

- **Condensation Reactions:** **2-Propionylpyrrole** can undergo condensation reactions with aldehydes and other carbonyl compounds. For instance, the Knoevenagel condensation involves the reaction of the active methylene group α to the carbonyl with an aldehyde or ketone in the presence of a weak base, leading to the formation of α,β -unsaturated systems. [12][13]

[Click to download full resolution via product page](#)

Figure 2: Knoevenagel Condensation with **2-Propionylpyrrole**.

- Reaction with Hydroxylamine: The carbonyl group can react with hydroxylamine to form an oxime.^{[2][14]} This transformation is useful for protecting the ketone or as a precursor for further functionalization.

Reactions Involving the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to further electrophilic substitution. The existing propionyl group, being an electron-withdrawing group, will direct incoming electrophiles primarily to the 4- and 5-positions of the pyrrole ring.

- **Further Acylation and Alkylation:** Under appropriate conditions, the pyrrole ring of **2-propionylpyrrole** can undergo further Friedel-Crafts acylation or alkylation at the less hindered positions.
- **Vilsmeier-Haack Reaction:** This reaction introduces a formyl group onto the pyrrole ring, typically at the 5-position, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF).[15]

Reduction of the Carbonyl Group

The propionyl group can be selectively reduced to either a secondary alcohol or completely to a propyl group, providing access to a different class of substituted pyrroles.

- **Reduction to an Alcohol:** Reagents like sodium borohydride (NaBH_4) can reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxypropyl)pyrrole.
- **Complete Reduction to an Alkane (Wolff-Kishner or Clemmensen Reduction):** Stronger reducing conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, can completely remove the carbonyl oxygen, leading to the formation of 2-propylpyrrole.

Applications in the Synthesis of Complex Molecules

The strategic placement of functional groups in **2-propionylpyrrole** makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including those with significant biological activity.

Synthesis of Porphyrins and Related Macrocycles

Pyrrole derivatives are the fundamental building blocks for porphyrins and other polypyrrolic macrocycles.[16] While the direct condensation of **2-propionylpyrrole** with aldehydes to form porphyrins is not a standard method due to the deactivating effect of the acyl group, it can be a precursor to more reactive pyrrole intermediates. For instance, reduction of the propionyl group

followed by other functional group manipulations can yield pyrroles suitable for Knorr-type or MacDonald-type porphyrin syntheses.^{[17][18]} The Rothemund reaction, a condensation of pyrroles with aldehydes, is a foundational method in porphyrin synthesis.^{[19][20]}

Precursor to Bioactive Molecules

The pyrrole scaffold is present in a wide range of medicinally important compounds.^{[4][21]} **2-Propionylpyrrole** can serve as a starting point for the synthesis of analogues of natural products or novel drug candidates. For example, the tripyrrolic pigment prodigiosin and its analogues, which exhibit immunosuppressive and anticancer activities, are assembled from monopyrrole and bipyrrole precursors.^{[22][23][24]} Functionalized pyrroles derived from **2-propionylpyrrole** could potentially be incorporated into synthetic routes towards these complex molecules.

Conclusion

2-Propionylpyrrole is a readily accessible and highly versatile building block in organic synthesis. Its trifunctional nature, comprising a reactive pyrrole ring, a modifiable carbonyl group, and acidic α -protons, provides a rich platform for the construction of a diverse array of more complex molecules. From fundamental transformations to its potential as a precursor for bioactive compounds and functional materials, **2-propionylpyrrole** offers a wealth of opportunities for synthetic chemists. A thorough understanding of its reactivity and the strategic application of its functional handles will continue to drive innovation in the fields of medicinal chemistry and materials science.

References

- Williamson, N. R., Fineran, P. C., Gristwood, T., Leeper, F. J., & Salmond, G. P. C. (2006). Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61260, **2-Propionylpyrrole**.
- Hu, D. L., Williamson, N. R., Fineran, P. C., & Salmond, G. P. C. (2008). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, *Pseudoalteromonas*: A Mini Review. *Frontiers in Microbiology*, 9, 1745.
- Lim, C. L., Tan, S. K., & Liew, S. Y. (2018). Synthetic biology approach for the synthesis of prodigiosin in a safer and more industrial-compliant host, *E. coli*. *Journal of Biological Engineering*, 12(1), 1-12.

- Lowe, J. A., & Williams, R. P. (1981). Biosynthesis of prodigiosin by white strains of *Serratia marcescens* isolated from patients. *Journal of Clinical Microbiology*, 13(5), 945–949.
- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. YouTube.
- Quora. (2020, March 6). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?
- Russo, F., Ferlazzo, A., & Spadaro, A. (2020). Bioactive pyrrole-based compounds with target selectivity. *European Journal of Medicinal Chemistry*, 193, 112217.
- Wikipedia. (2023). Paal–Knorr synthesis.
- Wikipedia. (2023). Knorr pyrrole synthesis.
- Patel, R. P., & Patel, A. A. (2021). Synthesis, characterization and biological activity of novel pyrrole compounds. *Journal of Saudi Chemical Society*, 25(8), 101293.
- Gu, C. Z., Feng, Y. Q., Liu, P. P., & Meng, S. X. (2017).
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018).
- The Good Scents Company. (n.d.). 2-propionyl pyrrole.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Sbardelotto, A., et al. (2024).
- Frontier Specialty Chemicals. (n.d.). Porphyrin Building Blocks.
- Vladimirova, S. (2020). SYNTHESIS OF 2-HYDROXYNAPHTHYL PYRROLES BY ONE-POT THREE-COMPONENT REACTION UNDER SOLVENT-FREE CONDITIONS. *Journal of Chemical Technology and Metallurgy*, 55(4), 719-724.
- Organic Chemistry Portal. (n.d.). Knorr Pyrrole Synthesis.
- Wikipedia. (2023). Knoevenagel condensation.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). **2-PROPIONYLPYRROLE**.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- Wang, Y., et al. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. *Frontiers in Chemistry*, 9, 708894.
- FlavScents. (n.d.). 2-propionyl pyrrole.
- Chemistry LibreTexts. (2022, September 3). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.
- Filo. (2025, January 19). predict the products- a. Propanone is treated with hydroxylamine.
- Shaalaa.com. (2021, March 25). What is the action of following on propanal? Hydroxyl amine.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144094115, O-[6-(1H-pyrrol-2-yl)-3-pyridinyl]hydroxylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. femaflavor.org [femaflavor.org]
- 2. predict the products- a. Propanone is treated with hydroxylamine. | Filo [askfilo.com]
- 3. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. data.virginia.gov [data.virginia.gov]
- 5. 2-Propionylpyrrole | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-propionyl pyrrole, 1073-26-3 [thegoodsentscompany.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Propionyl-1-pyrroline [webbook.nist.gov]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 14. shaalaa.com [shaalaa.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Propionylpyrrole [webbook.nist.gov]
- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 15.09 MHz, CDCl_3 , experimental) (HMDB0035924) [hmdb.ca]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, D_2O , predicted) (HMDB0034239) [hmdb.ca]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 2-Propionylpyrrole [webbook.nist.gov]
- To cite this document: BenchChem. [2-Propionylpyrrole: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092889#2-propionylpyrrole-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com